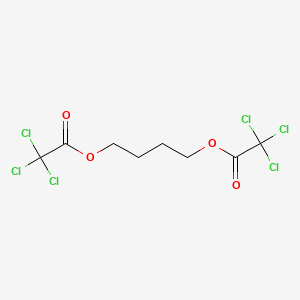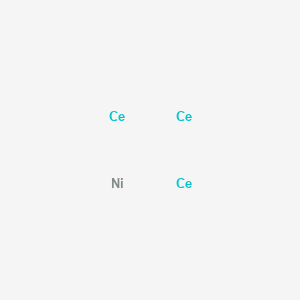
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and an ethylcyclohexyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea typically involves the reaction of 2-chloroethylamine with 4-ethylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea can be compared with other urea derivatives, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical and biological properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and applications.
1-(2-Chloroethyl)-3-(4-isopropylcyclohexyl)urea: The presence of an isopropyl group may influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
33082-82-5 |
|---|---|
Fórmula molecular |
C11H21ClN2O |
Peso molecular |
232.75 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h9-10H,2-8H2,1H3,(H2,13,14,15) |
Clave InChI |
ZOGVPOQPPINVOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


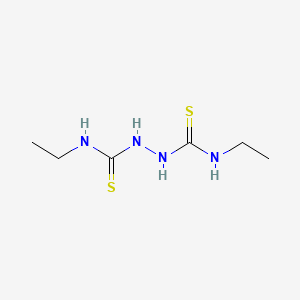

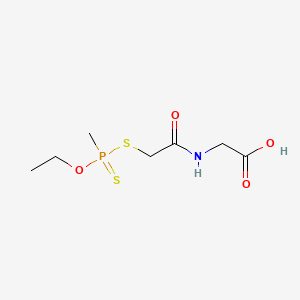

![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)



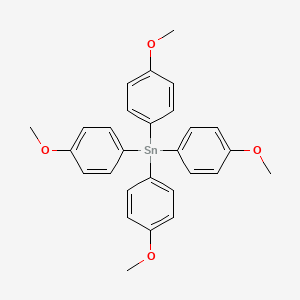
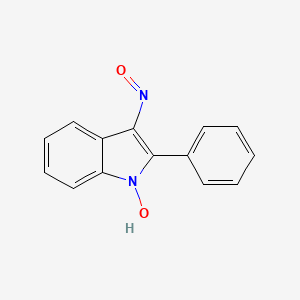
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
